(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid
Description
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid is an α,β-unsaturated carboxylic acid characterized by a methoxycarbonyl (-COOCH₃) substituent at the 3-position of the phenyl ring. This compound is widely utilized in organic synthesis, particularly as a precursor for hybrid molecules in medicinal chemistry. For example, it has been employed in the design of chimeric histone deacetylase-tyrosine kinase inhibitors, where its conjugated double bond and electron-withdrawing substituent enhance reactivity in Michael addition or amidation reactions . Key physical properties include a melting point of 180.3°C and distinct IR peaks at 2961 cm⁻¹ (C-H stretch) and 1723 cm⁻¹ (C=O stretch) .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-3-(3-methoxycarbonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-7H,1H3,(H,12,13)/b6-5+ |
InChI Key |
JNBCPXAKXKOFPN-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
One of the most common synthetic routes to this compound involves a Knoevenagel condensation between an aromatic aldehyde bearing a methoxycarbonyl group and a suitable active methylene compound such as malonic acid or its derivatives.
- Starting materials:
- 3-(Methoxycarbonyl)benzaldehyde
- Propanedioic acid (malonic acid)
- Catalyst/Base: Piperidine or other secondary amines
- Solvent: Often pyridine or anhydrous tetrahydrofuran (THF)
- Reaction conditions: Room temperature to reflux, typically several hours to overnight
Reaction scheme:
3-(Methoxycarbonyl)benzaldehyde + Propanedioic acid + Piperidine → this compound + CO₂ + H₂O
This method yields the (E)-isomer predominantly due to the thermodynamic stability of the trans double bond.
Protection and Activation Strategies
To improve yields and facilitate subsequent functionalizations, the carboxylic acid group formed can be temporarily protected or activated.
Protection:
The carboxylic acid intermediate can be converted into tetrahydropyranyl esters or other protected forms using tetrahydro-2H-pyran-2-ol in the presence of activating agents such as ethyl chloroformate and N-methylmorpholine. This protects the acid functionality during further synthetic steps.Activation for coupling:
The acid or its protected form can be activated using carbodiimide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP) to form amide or ester derivatives.
Summary Table of Preparation Methods
Analytical Characterization Supporting Preparation
The synthesized this compound and its intermediates are characterized by:
- Infrared spectroscopy (IR): Identification of carboxylic acid and ester carbonyl stretches.
- Proton nuclear magnetic resonance (¹H-NMR): Confirmation of (E)-configuration via coupling constants of vinyl protons and aromatic substitution pattern.
- Mass spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.
- Elemental analysis: Consistency with calculated C, H, and O percentages.
Chemical Reactions Analysis
Amide Formation via Coupling Reactions
The carboxylic acid group participates in amide bond formation using coupling agents. This reaction is critical for pharmaceutical applications, enabling the creation of bioactive derivatives.
Example Reaction (from ):
Reaction of 3-(4-(methoxycarbonyl)phenyl)acrylic acid with 2-phenylethan-1-amine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) yields the corresponding amide:
| Reagent/Condition | Details |
|---|---|
| Coupling agent | HATU |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | DMF (Dimethylformamide) |
| Temperature | Room temperature |
| Yield | 63% |
Key Finding :
-
Alkaline hydrolysis of intermediates (e.g., methyl esters) is often employed to regenerate the carboxylic acid group before coupling .
Ester Hydrolysis
The methoxycarbonyl group undergoes hydrolysis under alkaline conditions to produce the free carboxylic acid derivative:
| Condition | Outcome |
|---|---|
| Base | NaOH or KOH |
| Solvent | Water/THF mixture |
| Temperature | Reflux (60–80°C) |
| Purity | >95% after purification |
Application :
Asymmetric Morita–Baylis–Hillman (MBH) Cascades
While not directly studied on this compound, structurally similar α,β-unsaturated carboxylic acids participate in MBH reactions. These reactions form carbon-carbon bonds with high enantioselectivity using chiral catalysts (e.g., cinchona alkaloid derivatives) .
| Parameter | Effect on Reaction |
|---|---|
| Electron-donating substituents | Higher yields and enantioselectivity (e.g., 85–92% ee) |
| Electron-withdrawing substituents | Reduced enantioselectivity (e.g., 45–60% ee) |
| Catalyst | Cinchona-derived C6 or C7 |
Mechanistic Insight :
-
Intramolecular hydrogen bonding between the aldehyde carbonyl and boronic acid groups enhances reactivity in related systems .
Decarboxylation and Thermal Decomposition
Under pyrolysis or acidic conditions, the compound may undergo decarboxylation to form styrene derivatives:
Proposed Pathway :
| Condition | Outcome |
|---|---|
| Temperature | 150–200°C |
| Catalyst | H₂SO₄ or polyphosphoric acid |
| Yield | Not quantified in literature |
Significance :
-
Decarboxylation is a potential pathway for generating unsaturated aromatic compounds for material science applications .
Polymerization Potential
The acrylic acid moiety suggests susceptibility to free-radical polymerization, forming polyacrylates. While direct evidence is limited, analogous compounds polymerize under standard initiators (e.g., AIBN):
Hypothetical Reaction :
| Initiator | Solvent | Molecular Weight Range |
|---|---|---|
| AIBN | Toluene | 10,000–50,000 Da |
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler cinnamic acid derivatives due to the electron-withdrawing methoxycarbonyl group:
Scientific Research Applications
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as adhesives and coatings
Mechanism of Action
The mechanism of action of (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of (E)-3-(3-(methoxycarbonyl)phenyl)acrylic acid are influenced by the position and nature of substituents on the phenyl ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups : The methoxycarbonyl group (-COOCH₃) at the 3-position enhances electrophilicity of the α,β-unsaturated system compared to hydroxyl (-OH) or methoxy (-OCH₃) groups, facilitating nucleophilic additions .
- Positional Effects : The 4-methoxycarbonyl analog (Table 1, row 2) exhibits a lower melting point (188–189°C vs. 180.3°C), likely due to reduced symmetry and intermolecular interactions compared to the 3-substituted derivative .
- Natural Analogs : Hydroxylated derivatives like caffeic acid (row 5) exhibit antioxidant activity but lower metabolic stability than methoxycarbonyl-substituted analogs due to susceptibility to oxidation .
Biological Activity
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid, a compound with notable structural properties, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of acrylic acids and features a methoxycarbonyl group attached to a phenyl ring. Its molecular formula is , and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups.
Structural Formula
Chemical Structure
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 10 | Vibrio carchariae |
| Related Compound A | 5 | Escherichia coli |
| Related Compound B | 15 | Staphylococcus aureus |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
Table 2: Antioxidant Activity
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study published in MDPI highlighted the antimicrobial efficacy of related compounds against marine bacteria. The study found that structural modifications significantly influenced the bioactivity, suggesting that the presence of the methoxycarbonyl group enhances the antibacterial properties of the compound .
Research on Antioxidant Properties
Another investigation into the antioxidant capabilities of phenolic acids revealed that compounds with similar structures to this compound demonstrated significant free radical scavenging activity, indicating potential applications in preventing oxidative damage in cells .
Q & A
Q. What are the optimized synthetic routes for (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Two distinct synthetic approaches are documented:
- Route A : Reaction of ferulic acid (FA) with K₂CO₃ and Cl-MOM in acetic acid under reflux, yielding 68% product with a melting point of 80°C. Workup involves solvent evaporation and ethyl acetate extraction .
- Route B : Similar reagents but with filtration of potassium salts, yielding 92% product with a higher melting point (134.8°C) due to reduced impurities .
Key Considerations :- Use TLC (Hexane:EtOAc, 70:30) to monitor reaction progress.
- Yield differences highlight the impact of salt removal on purity.
- Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR (C=O stretch ~1700 cm⁻¹) .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
Q. What biological activity assays are suitable for evaluating derivatives of this compound?
Methodological Answer:
- Acetylcholinesterase Inhibition : Synthesize acrylamide hybrids (e.g., tacrine–cinnamic acid hybrids) and measure IC₅₀ values via Ellman’s assay .
- Antioxidant Activity : Use DPPH radical scavenging assays, leveraging the phenolic hydroxyl group in related structures .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Diffraction : Determine crystal packing and hydrogen-bonding patterns. For example, (E)-3-(pyridin-4-yl)acrylic acid derivatives form supramolecular networks via O–H···N and π-π interactions .
- Cambridge Structural Database (CSD) : Compare with entries (e.g., CCDC 2341592) to validate bond lengths and angles .
Q. How should researchers address contradictions in spectral or physical data across studies?
Methodological Answer:
- Case Study : Discrepancies in melting points (e.g., 80°C vs. 134.8°C) arise from residual salts or solvents. Reproduce synthesis under controlled conditions and use DSC for precise thermal analysis .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
Q. What supramolecular interactions dominate in the solid-state structure of this compound?
Methodological Answer:
- Hydrogen Bonding : Carboxylic acid dimers (O–H···O) stabilize the crystal lattice, as seen in related cinnamic acids .
- π-π Stacking : Aromatic rings from the methoxycarbonylphenyl group interact with adjacent molecules, influencing solubility and crystallinity .
Q. How can computational modeling enhance the design of derivatives with tailored properties?
Methodological Answer:
- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity .
- Molecular Docking : Screen derivatives against target proteins (e.g., acetylcholinesterase) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
